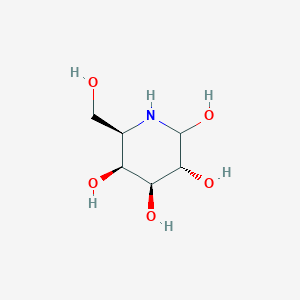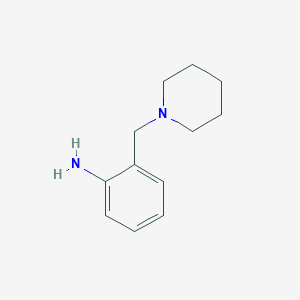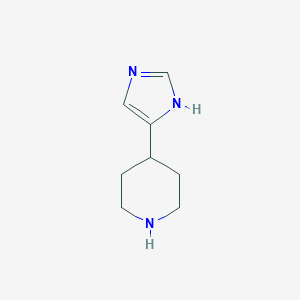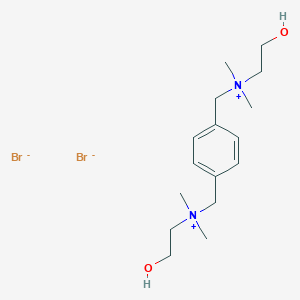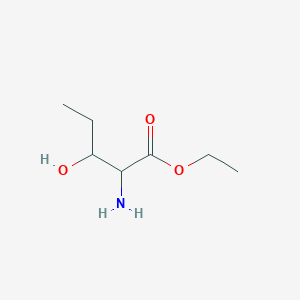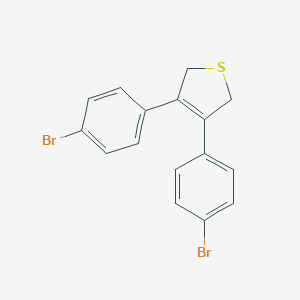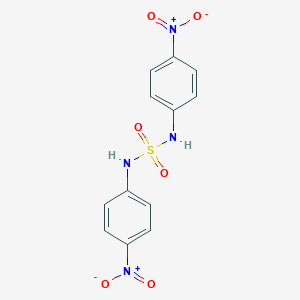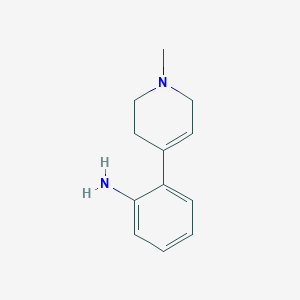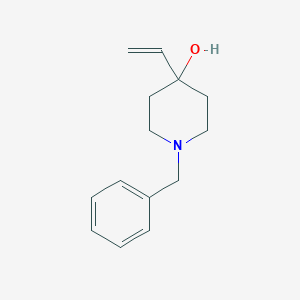
1-Benzyl-4-vinylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-vinylpiperidin-4-ol, also known as GVS-111, is a nootropic drug that has been widely researched for its potential cognitive-enhancing properties. This compound belongs to the family of piperidine derivatives and is structurally similar to piracetam, another well-known nootropic drug.
Mecanismo De Acción
The exact mechanism of action of 1-Benzyl-4-vinylpiperidin-4-ol is not fully understood. However, it is believed that this compound acts on the cholinergic and glutamatergic systems in the brain, which are involved in memory and learning processes.
Biochemical and Physiological Effects:
1-Benzyl-4-vinylpiperidin-4-ol has been shown to increase the levels of acetylcholine and glutamate in the brain, which are important neurotransmitters involved in cognitive function. Additionally, this compound has been found to increase the density of cholinergic and glutamatergic receptors in the brain, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-Benzyl-4-vinylpiperidin-4-ol is that it has a relatively low toxicity profile, which makes it a safe compound for use in laboratory experiments. However, one limitation of this compound is that it has a short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-Benzyl-4-vinylpiperidin-4-ol. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 1-Benzyl-4-vinylpiperidin-4-ol and to identify potential side effects associated with its use.
In conclusion, 1-Benzyl-4-vinylpiperidin-4-ol is an interesting compound that has shown promise as a cognitive-enhancing agent. While there is still much to learn about this compound, the research conducted thus far suggests that it may have potential therapeutic applications in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 1-Benzyl-4-vinylpiperidin-4-ol involves the reaction of 4-vinylpiperidine with benzaldehyde in the presence of a catalytic amount of acetic acid. The resulting product is then reduced with sodium borohydride to yield the final compound.
Aplicaciones Científicas De Investigación
1-Benzyl-4-vinylpiperidin-4-ol has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Research has shown that this compound can improve cognitive function, memory, and learning ability in both animals and humans.
Propiedades
Número CAS |
102234-74-2 |
|---|---|
Fórmula molecular |
C14H19NO |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
1-benzyl-4-ethenylpiperidin-4-ol |
InChI |
InChI=1S/C14H19NO/c1-2-14(16)8-10-15(11-9-14)12-13-6-4-3-5-7-13/h2-7,16H,1,8-12H2 |
Clave InChI |
KBCISEBKFUOCHX-UHFFFAOYSA-N |
SMILES |
C=CC1(CCN(CC1)CC2=CC=CC=C2)O |
SMILES canónico |
C=CC1(CCN(CC1)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



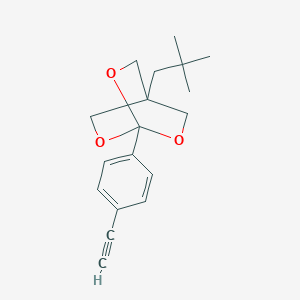
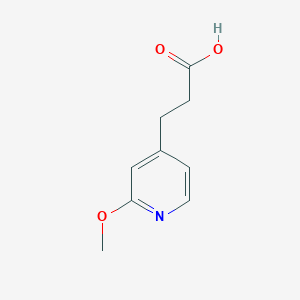
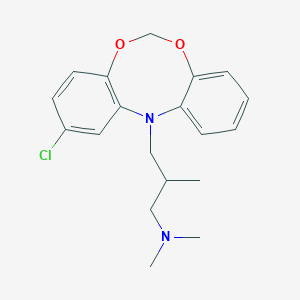
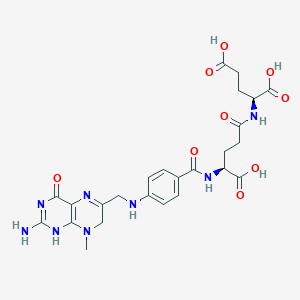
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)

